6-Ethynyl-4,4-dimethylthiochroman 1-oxide

Catalog No.
S13872820
CAS No.
864841-55-4
M.F
C13H14OS
M. Wt
218.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethynyl-4,4-dimethylthiochroman 1-oxide

CAS Number

864841-55-4

Product Name

6-Ethynyl-4,4-dimethylthiochroman 1-oxide

IUPAC Name

6-ethynyl-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

InChI

InChI=1S/C13H14OS/c1-4-10-5-6-12-11(9-10)13(2,3)7-8-15(12)14/h1,5-6,9H,7-8H2,2-3H3

InChI Key

LXDMIKKQYNTSSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)C2=C1C=C(C=C2)C#C)C

6-Ethynyl-4,4-dimethylthiochroman 1-oxide is a chemical compound characterized by its unique thiochroman structure, which incorporates an ethynyl group at the 6-position and a dimethyl substitution at the 4-position. This compound is notable for its application in medicinal chemistry, particularly as a precursor in the synthesis of Tazarotene, a drug used for treating skin conditions like psoriasis and acne. The molecular formula of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide is C12H14OSC_{12}H_{14}OS with a molecular weight of approximately 210.31 g/mol.

, primarily involving its ethynyl and thiochroman functionalities:

  • Formation of Tazarotene: 6-Ethynyl-4,4-dimethylthiochroman 1-oxide reacts with ethyl 6-chloronicotinate in the presence of palladium catalysts and butyllithium to yield Tazarotene, showcasing its importance in synthetic organic chemistry .
  • Deoxygenation: The S-oxide form can be converted back to the corresponding thiochromane through deoxygenation processes, which can involve reducing agents or catalytic methods .

6-Ethynyl-4,4-dimethylthiochroman 1-oxide exhibits significant biological activity due to its structural resemblance to retinoids. It has been studied for its effects on skin cell differentiation and proliferation. As part of the Tazarotene synthesis pathway, it contributes to the pharmacological properties associated with retinoid activity, including anti-inflammatory effects and modulation of gene expression related to skin health .

The synthesis of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with readily available compounds such as 4-bromothiophenol and 3,3-dimethylallyl bromide.
  • Oxidation: The corresponding thiochromane is oxidized using peroxy acids to obtain the S-oxide form.
  • Cyclization and Ethynylation: Subsequent reactions involve introducing the ethynyl group through various coupling reactions facilitated by palladium catalysts .

The primary application of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide lies in its role as an intermediate in the synthesis of Tazarotene. This compound is used in dermatological treatments for conditions such as:

  • Psoriasis
  • Acne vulgaris
  • Other skin disorders where retinoid therapy is beneficial

Additionally, due to its structural characteristics, it may have potential applications in other therapeutic areas related to skin health and possibly cancer treatment.

Interaction studies suggest that 6-Ethynyl-4,4-dimethylthiochroman 1-oxide and its derivatives may interact with various biological pathways involved in cellular growth and differentiation. Specifically, it has been shown to influence retinoid receptors, which play crucial roles in skin cell behavior. Moreover, studies indicate that this compound could exhibit interactions with cytochrome P450 enzymes, impacting drug metabolism .

Several compounds share structural similarities with 6-Ethynyl-4,4-dimethylthiochroman 1-oxide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TazaroteneEthynyl group attached to thiochromanActive pharmaceutical ingredient for skin therapy
4-Hydroxyphenyl thioetherHydroxyl substitution instead of ethynylDifferent pharmacological properties
Retinoic AcidCarboxylic acid functional groupWell-known retinoid with extensive clinical use
IsotretinoinSimilar thioether structureUsed primarily for severe acne treatment

Uniqueness: The unique feature of 6-Ethynyl-4,4-dimethylthiochroman 1-oxide lies in its specific arrangement of functional groups that allows it to serve as a key precursor for Tazarotene while maintaining distinct biological activities compared to other retinoids.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

218.07653624 g/mol

Monoisotopic Mass

218.07653624 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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